![molecular formula C18H18N2O4S2 B2970268 3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 922955-17-7](/img/structure/B2970268.png)
3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide, also known as PMSF, is a chemical compound that has gained significant attention in scientific research due to its various applications in biochemistry and molecular biology. PMSF is a protease inhibitor that is commonly used in laboratory experiments to prevent the degradation of proteins during purification and analysis.
Aplicaciones Científicas De Investigación
Synthesis of β-Keto Sulfones
The sulfonyl and carbonyl functional groups present in the compound make it a valuable precursor for the synthesis of β-keto sulfones . These are versatile building blocks in organic synthesis, allowing for the creation of various carbocyclic and heterocyclic compounds. The compound’s structure facilitates the direct construction of β-keto sulfones using a variety of keto and sulfonyl precursors .
Development of Antibacterial Agents
The thiazol moiety of the compound is structurally similar to bioisosteres of salicylidene acylhydrazides, which are known to inhibit type III secretion in Gram-negative bacteria. This inhibition is crucial as it disarms pathogenic bacteria, allowing the host immune system to clear the infection. Therefore, derivatives of this compound could be synthesized and evaluated as potential antibacterial agents .
Inhibition of Type III Secretion System
Expanding on its antibacterial applications, the compound could be used to develop inhibitors of the type III secretion system (T3SS). T3SS is used by several pathogens to inject toxins into host cells. Inhibitors based on the compound’s structure could disarm pathogens like Yersinia spp., Shigella spp., and Salmonella spp., which rely on T3SS to establish infections .
Photoredox Transformations
The compound’s sulfonyl group can participate in photoredox transformations, a promising area of research in organic chemistry. These transformations are essential for constructing complex molecules through radical intermediates, and the compound could serve as a substrate for developing new photoredox catalysis methods .
Electrochemical Synthesis Methods
Similarly, the compound’s functional groups make it suitable for electrochemical synthesis methods. These methods are gaining attention for their efficiency and sustainability in organic synthesis. The compound could be used to explore new electrochemical pathways for constructing β-keto sulfones .
Synthesis of Heterocyclic Compounds
Lastly, the compound’s active methylene moiety is reactive towards nucleophilic addition, making it a candidate for synthesizing various heterocyclic compounds. These compounds have widespread applications in pharmaceuticals and agrochemicals, and the compound could be used to develop new synthetic routes for heterocycles .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
Compounds with similar structures have been reported to undergo processes such as excited state intramolecular proton transfer (esipt), which can influence their interaction with biological targets .
Biochemical Pathways
It’s worth noting that similar compounds have been used in various chemical reactions, such as the protodeboronation of pinacol boronic esters .
Result of Action
Similar compounds have been reported to exhibit photophysical phenomena and have been used in optoelectronics .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, solvent polarity has been reported to affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-12-3-8-15-16(11-12)25-18(19-15)20-17(21)9-10-26(22,23)14-6-4-13(24-2)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYESUUVRDLCWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2970186.png)
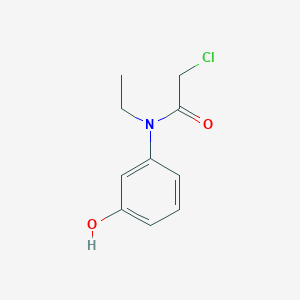
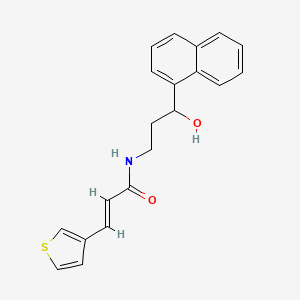
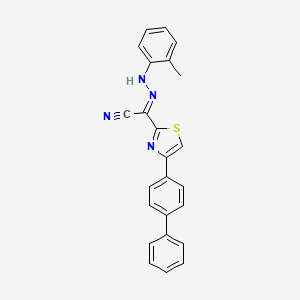


![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide](/img/structure/B2970198.png)
![6-Amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2970199.png)

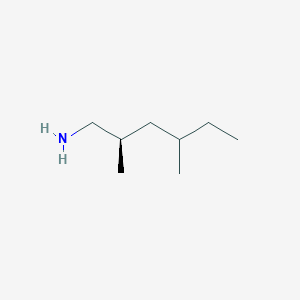
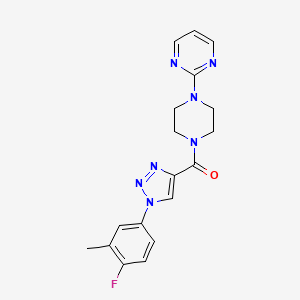
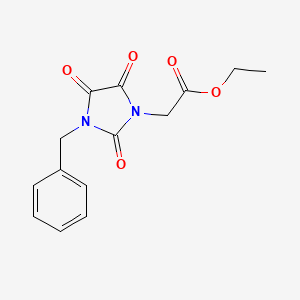
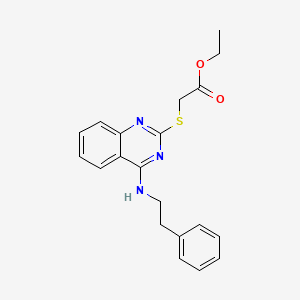
![3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970207.png)